molecular formula C13H18O4 B2426942 3-Methoxy-4-(3-methylbutoxy)benzoic acid CAS No. 303059-32-7

3-Methoxy-4-(3-methylbutoxy)benzoic acid

Cat. No.: B2426942
CAS No.: 303059-32-7
M. Wt: 238.283
InChI Key: ZQKSBWFZSKQIQU-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-methylbutoxy)benzoic acid is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-methylbutoxy group and a methoxy group is attached to the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(3-methylbutoxy)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 3-methylbutanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . The reaction can be represented as follows:

3-Methoxybenzoic acid+3-MethylbutanolCatalyst3-Methoxy-4-(3-methylbutoxy)benzoic acid\text{3-Methoxybenzoic acid} + \text{3-Methylbutanol} \xrightarrow{\text{Catalyst}} \text{this compound} 3-Methoxybenzoic acid+3-MethylbutanolCatalyst​3-Methoxy-4-(3-methylbutoxy)benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(3-methylbutoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: The methoxy and 3-methylbutoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Methoxy-4-(3-methylbutoxy)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-methylbutoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor signaling, leading to changes in cellular processes. For example, it may inhibit microbial growth by interfering with enzyme activity or alter metabolic pathways to achieve therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the 3-methylbutoxy group.

    4-(3-Methylbutoxy)benzoic acid: Similar structure but lacks the methoxy group.

    3-Methoxybenzoic acid: Lacks both the 3-methylbutoxy group and the methoxy group.

Uniqueness

3-Methoxy-4-(3-methylbutoxy)benzoic acid is unique due to the presence of both the methoxy and 3-methylbutoxy groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

3-methoxy-4-(3-methylbutoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-9(2)6-7-17-11-5-4-10(13(14)15)8-12(11)16-3/h4-5,8-9H,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKSBWFZSKQIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303059-32-7
Record name 4-(ISOPENTYLOXY)-3-METHOXYBENZOIC ACID
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